molecular formula C9H11NO2 B099599 N-hydroxy-3-phenylpropanamide CAS No. 17698-11-2

N-hydroxy-3-phenylpropanamide

Cat. No. B099599
CAS RN: 17698-11-2
M. Wt: 165.19 g/mol
InChI Key: HYBGBWAPFWWJRE-UHFFFAOYSA-N
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Description

“N-hydroxy-3-phenylpropanamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of N-hydroxy-3-phenylpropanamide consists of a phenylpropanamide core with a hydroxy group attached to the nitrogen atom .

Scientific Research Applications

Chemoselective Reactions and Synthesis

N-hydroxy-3-phenylpropanamide demonstrates significant applications in chemoselective reactions and synthesis processes. For instance, its derivative (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide shows reactivity against dihaloalkanes and aldehydes, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. These reactions have been explained by 'ab initio' calculations, indicating a precise understanding of its chemical behavior (Hajji et al., 2002).

Enantioselective Reduction

The compound has also been involved in enantioselective reduction studies. The fungus Mortierella isabellina was used to convert derivatives of N-hydroxy-3-phenylpropanamide into (S)-3-hydroxyamides. This process usually resulted in high chemical yields and enantiomeric excesses, indicating its potential for creating specific stereoisomers of chemical compounds (Quirós et al., 1997).

Novel Synthesis Methods

A study on 3-(3-hydroxy-6-methyl-4-oxo-4 H-pyran-2-yl)-3-phenylpropanamide derivatives highlights a novel synthesis method using ionic liquids. This method is significant for its operational simplicity, mild reaction conditions, short reaction time, higher yields, and environmental friendliness, demonstrating the compound's utility in green chemistry (Li et al., 2013).

Development of Pharmacophores

N-hydroxy-3-phenylpropanamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These studies are crucial for understanding how modifications of this compound could lead to potential anticancer agents (Kumar et al., 2009).

HDAC Inhibitors

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including N-hydroxy-3-phenylpropanamide, were designed and synthesized as novel histone deacetylase inhibitors. These compounds showed promise in inhibiting histone deacetylases, with some exhibiting potent antiproliferative activity against cancer cell lines, underscoring their potential in cancer research (Jiao et al., 2009).

properties

IUPAC Name

N-hydroxy-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGBWAPFWWJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399509
Record name N-hydroxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-3-phenylpropanamide

CAS RN

17698-11-2
Record name N-hydroxy-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 3-phenyl propionate (0.328 g, 2.0 mmol) in THF:MeOH:50% aqueous NH2OH (1:1:0.5, 2.5 mL) was added KCN (5 mg, 0.08 mmol, 4 mol %)) and the mixture was stirred at ambient temperature. After 3 h the reaction was complete by HPLC and saturated aqueous citric acid was added (25 mL) followed by extraction with EtOAc (3×25 mL). The organic phase was isolated, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a residue. The residue was purified by reverse phase HPLC (C-18, 5μ 100×30 mm column), eluting with a gradient of acetonitrile: water (0.05% TFA). Following lyophilization of the product fractions there was obtained pure N-hydroxy-3-phenylpropionamide (IIc) as a fluffy solid (0.220 g, 67% yield): LRMS (M+H)+: 166.0 m/z; 1H NMR (DMSO-d6) δ: 10.31(s, 1H), 8.68(br, 1H), 7.17(m, 5H), 2.79(t, 2H), 2.21(t, 2H); Anal (C,H,N): % C (calc) 65.44, (found) 65.38; % H (calc.) 6.71, (found) 6.61; % N (calc.) 8.48, (found) 8.08.
[Compound]
Name
methyl 3-phenyl propionate
Quantity
0.328 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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2.5 mL
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reactant
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5 mg
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
E Leporati - Inorganic Chemistry, 1989 - ACS Publications
… Copper(II) Complexes of 2-Amino-JV,3-dihydroxybutanamide and 2-Amino-N-hydroxy-3-phenylpropanamide in Aqueous Solution^ …
Number of citations: 13 pubs.acs.org
A Yekkour, A Meklat, C Bijani… - Letters in applied …, 2015 - academic.oup.com
… The structure of the compound W9 was determined by NMR and mass spectrometry to be 2‐amino‐N‐(2‐amino‐3‐phenylpropanoyl)‐N‐hydroxy‐3‐phenylpropanamide, which thus …
Number of citations: 28 academic.oup.com
E Leporati - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
The equilibria and relevant stability constant of species present in aqueous solutions of H + , Cu II , Ni II , and Co II with “L-isoleucinehydroxamic acid” (2-amino-N-hydroxy-3-methyl …
Number of citations: 4 www.journal.csj.jp
D Chaiyaveij, AS Batsanov, MA Fox… - The Journal of …, 2015 - ACS Publications
… (A) The reaction was performed according to GP1 using N-hydroxy-3-phenylpropanamide 5 (… (B) The reaction was performed according to GP3 using N-hydroxy-3-phenylpropanamide 5 …
Number of citations: 26 pubs.acs.org
P Sivalingam, K Hong, J Pote… - International Journal of …, 2019 - hindawi.com
… 2-Amino-N-(2-amino-3-phenylpropanoyl)-N-hydroxy3-phenylpropanamide (44) is a novel hydroxamic acidcontaining molecule produced by a desert Streptomyces strain WAB9, …
Number of citations: 127 www.hindawi.com
JM Zapico, L Acosta, M Pastor, L Rangasamy… - International Journal of …, 2021 - mdpi.com
Osteoarthritis is a degenerative disease, often resulting in chronic joint pain and commonly affecting elderly people. Current treatments with anti-inflammatory drugs are palliative, …
Number of citations: 4 www.mdpi.com
K Jin, X Zhang, C Ma, Y Xu, Y Yuan, W Xu - Bioorganic & medicinal …, 2013 - Elsevier
Aminopeptidase N (APN/CD13), as a zinc-containing ectoenzyme, plays a critical role in the process of tumor angiogenesis, invasion and metastasis. Through the docking-based virtual …
Number of citations: 29 www.sciencedirect.com
X Gu, Y Wang, A Kumar, G Ye, K Parang… - Journal of medicinal …, 2006 - ACS Publications
Protein tyrosine kinases use two Mg 2+ ions as cofactors in catalysis, one as the ATP−Mg complex (M1) and the other as an essential activator (M2). The M2-binding site has high …
Number of citations: 11 pubs.acs.org
P Lassalas, B Gay, C Lasfargeas… - Journal of medicinal …, 2016 - ACS Publications
The replacement of a carboxylic acid with a surrogate structure, or (bio)-isostere, is a classical strategy in medicinal chemistry. The general underlying principle is that by maintaining the …
Number of citations: 213 pubs.acs.org
MN Bhattacharjee, MK Chaudhuri… - Inorganic …, 1989 - ACS Publications
Conclusion The combination of cyclic voltammetry with thin-layer UV-visible spectral data of (TPP) Co in methylene chloride and benzene clearly indicates a binding of one CO …
Number of citations: 22 pubs.acs.org

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